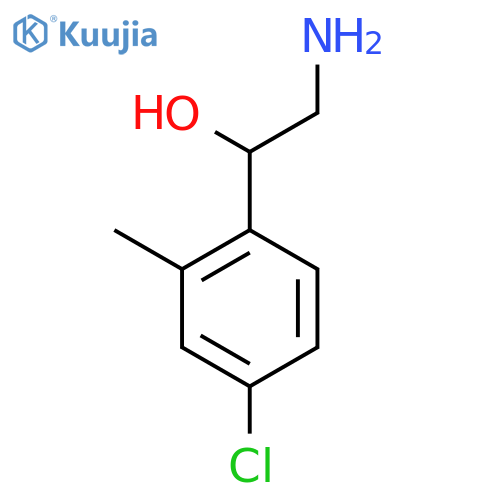Cas no 1333106-05-0 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol)

1333106-05-0 structure
商品名:2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol
- SCHEMBL12322208
- EN300-1982827
- 1333106-05-0
-
- インチ: 1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9,12H,5,11H2,1H3
- InChIKey: WRFHKDUJXDEIOG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C)C=1)C(CN)O
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.2Ų
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982827-1.0g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1982827-2.5g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-5.0g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1982827-0.5g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-5g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 5g |
$2028.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-0.1g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-10g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 10g |
$3007.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-10.0g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1982827-1g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1982827-0.25g |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol |
1333106-05-0 | 0.25g |
$642.0 | 2023-09-16 |
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
1333106-05-0 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
